molecular formula C14H18BrNO3 B1376390 tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate CAS No. 1279090-24-2

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Cat. No.: B1376390
CAS No.: 1279090-24-2
M. Wt: 328.2 g/mol
InChI Key: UMCMEBBTJRMVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate” is an organic compound belonging to the class of oxetanes. It has a CAS Number of 1279090-24-2 and a linear formula of C14H18BrNO3 . The compound is also known as Boc-oxetane.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 328.21 . It is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions

  • tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process allows the assembly of 3-aminochromones under mild conditions, which can be further transformed to construct diverse amino pyrimidines (Wang et al., 2022).

Organic Photovoltaic Materials

  • Tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a derivative of tert-butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate, has been synthesized for the production of organic photovoltaic materials. The compound is obtained through a Suzuki cross-coupling reaction, highlighting its potential in material science applications (Chmovzh & Rakitin, 2021).

Crystal Structure Studies

  • The compound has been part of studies on isomorphous crystal structures, particularly in understanding hydrogen and halogen bonds involving carbonyl groups in its isostructural family (Baillargeon et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMEBBTJRMVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Reactant of Route 3
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.